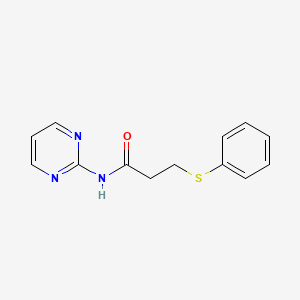
3-(phenylthio)-N-2-pyrimidinylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylthio)-N-2-pyrimidinylpropanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTUPB belongs to the family of pyrimidine-based compounds and has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(phenylthio)-N-2-pyrimidinylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the modulation of immune function. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
3-(phenylthio)-N-2-pyrimidinylpropanamide has several advantages for lab experiments, including its stability, solubility, and availability. 3-(phenylthio)-N-2-pyrimidinylpropanamide is stable under various conditions and can be easily synthesized in large quantities. However, 3-(phenylthio)-N-2-pyrimidinylpropanamide has some limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment in different disease models.
未来方向
There are several future directions for the research on 3-(phenylthio)-N-2-pyrimidinylpropanamide. One potential direction is to investigate the role of 3-(phenylthio)-N-2-pyrimidinylpropanamide in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. Another potential direction is to investigate the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a therapeutic agent in metabolic disorders, such as obesity and type 2 diabetes. Finally, further studies are needed to determine the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a drug candidate for clinical trials.
Conclusion
In conclusion, 3-(phenylthio)-N-2-pyrimidinylpropanamide is a promising pyrimidine-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects and has been extensively studied for its potential in various diseases. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment and its potential as a drug candidate for clinical trials.
合成方法
The synthesis of 3-(phenylthio)-N-2-pyrimidinylpropanamide involves a multi-step process that starts with the reaction of 2-aminopyrimidine with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with phenylthiourea. The final product is obtained by reacting the intermediate with acetic anhydride. The yield of 3-(phenylthio)-N-2-pyrimidinylpropanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
3-(phenylthio)-N-2-pyrimidinylpropanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
3-phenylsulfanyl-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12(16-13-14-8-4-9-15-13)7-10-18-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXZWCDFBHUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-2-pyrimidinylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
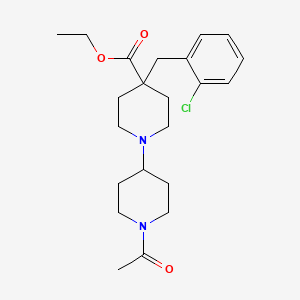
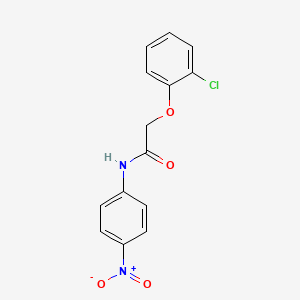
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
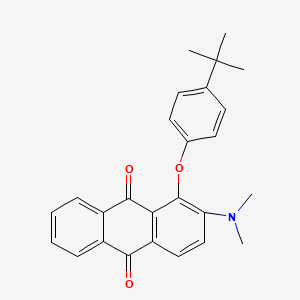
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
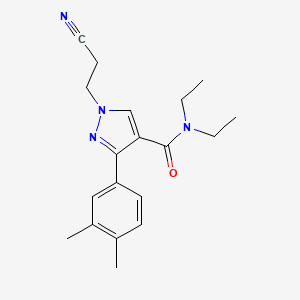
![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)